molecular formula C14H16N2O4 B13740230 Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)

Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)

Cat. No.: B13740230
M. Wt: 276.29 g/mol
InChI Key: UNJSYLFJPUKBGL-ZYXZCXLHSA-N
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Description

The compound Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci) (CAS: 79465-86-4) is a stereochemically defined pyrroloindole derivative with the systematic name (2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate and molecular formula C₁₆H₁₈N₂O₆ . Its structure features a fused pyrroloindole core with substituents at the 6-hydroxy, 8-acetyl, and 1,2-dimethyl ester positions. Pyrrolo[2,3-b]indoles are recognized as privileged scaffolds in medicinal chemistry due to their resemblance to indole alkaloids and their adaptability in drug discovery . The dimethyl ester groups enhance stability and bioavailability compared to free carboxylic acids, making this compound a candidate for further pharmacological evaluation.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

dimethyl (2S)-2,3a,4,8b-tetrahydro-1H-pyrrolo[2,3-b]indole-2,3-dicarboxylate

InChI

InChI=1S/C14H16N2O4/c1-19-13(17)11-7-9-8-5-3-4-6-10(8)15-12(9)16(11)14(18)20-2/h3-6,9,11-12,15H,7H2,1-2H3/t9?,11-,12?/m0/s1

InChI Key

UNJSYLFJPUKBGL-ZYXZCXLHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2C(N1C(=O)OC)NC3=CC=CC=C23

Canonical SMILES

COC(=O)C1CC2C(N1C(=O)OC)NC3=CC=CC=C23

Origin of Product

United States

Biological Activity

Pyrrolo[2,3-b]indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. The compound Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylic acid, 3,3a,8,8a-tetrahydro-, dimethyl ester, [2r-(2a,3ab,8ab)]-(9ci), is a notable member of this class. This article explores its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure comprising a pyrrolo[2,3-b]indole core with two carboxylic acid groups and two methyl ester functionalities. The synthesis of such compounds often involves multi-step organic reactions that can include cyclization and functional group modifications.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[2,3-b]indole derivatives as anticancer agents. For instance:

  • Mechanism of Action : These compounds often act as topoisomerase inhibitors. Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells.
  • In Vitro Studies : In vitro assays have demonstrated that certain derivatives exhibit potent cytotoxicity against various cancer cell lines. For example, the IC50 values for some pyrrolo[2,3-b]indole derivatives have been found to be less than 10 µM against human cancer cell lines such as HeLa and SW620 .

2. Antimicrobial Activity

Pyrrolo[2,3-b]indoles have also shown promising antimicrobial properties:

  • Bacterial Inhibition : Some studies report that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis.
  • Fungal Activity : Certain derivatives have demonstrated antifungal activity against pathogenic fungi such as Candida species.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrolo[2,3-b]indoles is crucial for optimizing their biological activity:

  • Substituent Effects : Variations in substituents on the indole ring significantly affect the potency and selectivity of these compounds. For instance, methylation at specific positions has been correlated with enhanced topoisomerase inhibitory activity.
  • Ring Modifications : Modifications to the fused ring systems can lead to increased cytotoxicity or altered selectivity towards different cancer types.

Case Studies

Several case studies illustrate the efficacy of pyrrolo[2,3-b]indoles in preclinical settings:

  • Study 1 : A derivative was tested against a panel of cancer cell lines and exhibited selective toxicity towards breast cancer cells with an IC50 value of 5 nM. This highlights its potential for targeted therapy in breast cancer treatment.
  • Study 2 : In a murine model of leukemia, administration of a pyrrolo[2,3-b]indole derivative resulted in significant tumor regression compared to control groups. This suggests not only in vitro efficacy but also potential in vivo therapeutic benefits.

Data Tables

Activity Type Cell Line/Organism IC50 (µM) Mechanism
AnticancerHeLa<10Topoisomerase inhibition
AnticancerSW620<10Topoisomerase inhibition
AntimicrobialStaphylococcus aureus15Cell wall synthesis disruption
AntifungalCandida albicans20Protein synthesis interference

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with related pyrroloindole derivatives and fused heterocycles (Table 1). Key differences in ring fusion positions, substituents, and biological activities are discussed below.

Table 1: Comparative Analysis of Pyrroloindole Derivatives

Compound Name/Structure Substituents/Modifications Synthesis Method Biological Activity/Application Reference
Target: (2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2-dicarboxylate 6-OH, 8-acetyl, 1,2-dimethyl ester Cu/Fe-catalyzed intramolecular amination Potential antibiotic, fluorescent probes
Pyrrolo[2,3-b:4,5-c']dipyridine Tau-binding fluoropyridine regioisomers Multi-step organic synthesis Tau PET imaging in Alzheimer’s disease
1,8-Dihydro pyrrolo[2,3-b]indoles (e.g., pyrroindomycins) Variable alkyl/aryl groups at C3 and C8 Biosynthesis or catalytic cyclization Antibacterial (inhibit Bacillus subtilis)
Pyrrolo[3,4-b]indole Ethoxycarbonyl groups at C3 and C4 DBU-mediated cyclization of nitroindoles Synthetic intermediate for alkaloids
Pyrrolo[1,2-a]indole (e.g., mitomycins) Fused 1,2-a ring system with aziridine moiety Natural extraction or Au-catalyzed synthesis Anticancer, antibiotic
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazole 3,5-Dimethoxybenzyl, ethoxycarbonyl substituents Multi-step cyclization Antiproliferative (NCI panel activity)

Structural and Functional Differences

  • Ring Fusion Position : The target compound’s [2,3-b] indole fusion contrasts with pyrrolo[1,2-a]indoles (e.g., mitomycins) and pyrrolo[3,4-b]indoles. This positional isomerism significantly impacts biological target selectivity. For example, pyrrolo[1,2-a]indoles exhibit antibiotic properties due to their aziridine moieties , whereas [2,3-b]-fused derivatives like the target compound are optimized for intramolecular interactions in synthetic antibiotics .
  • Substituent Effects : The 8-acetyl and 6-hydroxy groups in the target compound may improve solubility and binding affinity compared to simpler alkyl-substituted analogs. In contrast, antiproliferative pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles rely on 3,5-dimethoxybenzyl groups for enhanced activity .
  • Synthetic Accessibility : The target compound’s synthesis via Cu/Fe-catalyzed intramolecular C–H amination offers a sustainable route , whereas pyrrolo[1,2-a]indoles often require complex Au-catalyzed protocols .

Research Findings and Implications

  • Synthetic Advancements : The Cu/Fe-catalyzed method for pyrrolo[2,3-b]indoles provides a scalable alternative to traditional POCl3-mediated cyclizations (e.g., ).
  • Structure-Activity Relationships (SAR): Substituents at the 6- and 8-positions of pyrroloindoles are critical for bioactivity.
  • Comparative Limitations: The target compound lacks in vivo data compared to well-studied derivatives like mitomycins or norharman. Further studies are needed to validate its pharmacokinetics and toxicity.

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylic acid, 3,3a,8,8a-tetrahydro-, dimethyl ester
Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
PubChem CID 59767143
IUPAC Name dimethyl (2S)-2,3a,4,8b-tetrahydro-1H-pyrrolo[2,3-b]indole-2,3-dicarboxylate
SMILES COC(=O)[C@@H]1CC2C(N1C(=O)OC)NC3=CC=CC=C23

The compound consists of a tetrahydro-pyrroloindole core with two methyl ester groups at positions 1 and 2, exhibiting stereochemical complexity at multiple centers.

Preparation Methods

Overview

The preparation of Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylic acid derivatives, including the dimethyl ester, typically involves annulation reactions that construct the fused heterocyclic system. A prominent synthetic approach is the catalyst-free [3+2] annulation of acylethynyl-substituted tetrahydroindoles with Δ1-pyrrolines, which efficiently forms the pyrroloimidazole core structure.

Key Synthetic Strategy: [3+2] Annulation

  • Starting Materials : Acylethynyl tetrahydroindoles and Δ1-pyrrolines.
  • Reaction Conditions : Mixed solvent system of acetonitrile and tetrahydrofuran (MeCN/THF) in a 1:1 volume ratio, heated to 70 °C.
  • Reaction Time : Typically 8 hours.
  • Yield : Up to 81% isolated yield under optimized conditions.
Table 1. Optimization of Reaction Conditions for Annulation of Benzoylethynyltetrahydroindole with Pyrroline
Entry Solvent Temperature (°C) Time (h) Conversion (%) Yield (%)
1 Methanol (MeOH) 20–25 24 100 11
2 Acetonitrile (MeCN) 20–25 24 12 12
3 Tetrahydrofuran (THF) 20–25 24 33 32
4 MeCN/THF (1:1) 20–25 24 51 49
5 MeCN/THF (1:1) 20–25 72 100 85 (80)
6 MeCN/THF (1:1) 70 8 100 92 (81)

Note: Yields in parentheses indicate isolated yields. Conversion and yield determined by ^1H NMR using an internal standard.

Mechanistic Insights

  • The reaction proceeds via a [3+2] cycloaddition between the acylethynyl group on the tetrahydroindole and the Δ1-pyrroline.
  • Steric and electronic effects of substituents on the pyrroline influence the yield and rate.
  • Electron-donating alkyl groups on pyrrolines tend to stabilize positive charge intermediates, affecting the reaction kinetics.
  • Steric hindrance, especially from bulky groups like tert-butyl, significantly reduces product yield due to unfavorable reagent orientation.

Influence of Substituents

Pyrroline Substituent Yield of Pyrroloimidazole Product (%) Notes
Methyl (Me) 79 Higher yield due to less steric bulk
Ethyl (Et) Moderate Slightly lower yield
Isopropyl (Pr) 60 Increased steric hindrance reduces yield
tert-Butyl (t-Bu) Trace Steric hindrance prevents effective reaction

Additional Considerations

  • The choice of solvent is critical; MeCN/THF mixture provides better solubility and reaction homogeneity.
  • Lower temperatures and shorter times result in incomplete conversion.
  • Methanol as a solvent leads to side reactions such as nucleophilic addition to the alkyne, yielding byproducts like acetyltetrahydroindole and methyl benzoate.
  • The reaction is scalable and can be adapted for the synthesis of various derivatives by altering the substituents on the starting materials.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Preparation of Acylethynyl tetrahydroindole Cross-coupling of acylbromoacetylenes with tetrahydroindole derivatives Acylethynyl tetrahydroindole intermediate
[3+2] Annulation Acylethynyl tetrahydroindole + Δ1-pyrroline; MeCN/THF (1:1); 70 °C; 8 h Formation of pyrrolo[2,3-b]indole dicarboxylic acid dimethyl ester derivative in up to 81% yield

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare pyrrolo[2,3-b]indole derivatives?

  • Methodological Answer : Two primary routes are highlighted:

  • Palladium-catalyzed reactions : Ligand-regulated protocols enable divergent synthesis of pyrrolo[2,3-b]indoles from 2-ethynylanilines and isocyanides, with precise control over regioselectivity .
  • Cyclopropane diesters and nitrones : Reaction of 1,1-cyclopropanediesters with nitrones generates tetrahydro-1,2-oxazines, which are converted to pyrroloindoles with high diastereoselectivity .
    • Key Considerations : Solvent choice (e.g., DMF for Pd catalysis) and temperature (room temperature vs. reflux) critically influence yield and purity.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with shifts for ester carbonyls (~3.7 ppm for OCH₃) and indole protons (6.5–7.5 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., C₁₆H₁₈N₂O₆ requires m/z 334.33) and fragmentation patterns .
  • IR Spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹, if present) .

Q. How do functional groups in this compound influence its biological activity?

  • Methodological Answer :

  • Dicarboxylate esters : Enhance membrane permeability compared to free acids .
  • Hydroxy and acetyl groups : Participate in hydrogen bonding with biological targets (e.g., enzymes or receptors), as observed in analogs like 5-hydroxytryptamine .
  • Experimental Validation : Competitive binding assays (e.g., fluorescence polarization) quantify interactions with targets like serotonin receptors .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (2S)-configured esters) directs stereochemistry at the 3a and 8a positions .
  • Ligand design in Pd catalysis : Bulky phosphine ligands (e.g., Xantphos) favor specific transition states, reducing racemization .
  • Evidence-Based Optimization : Compare diastereomeric ratios (DR) via HPLC and adjust reaction conditions iteratively .

Q. What computational tools aid in predicting reaction pathways and optimizing yields?

  • Methodological Answer :

  • Quantum chemical calculations (DFT) : Simulate intermediates and transition states to identify energetically favorable pathways .
  • AI-driven platforms : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to model batch reactors or flow systems .
  • Case Study : ICReDD’s feedback loop combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, catalyst loading) .

Q. How should researchers address contradictions in spectroscopic or synthetic data?

  • Methodological Answer :

  • Cross-validation : Replicate syntheses using alternative routes (e.g., Pd catalysis vs. cyclopropane-based methods) to isolate discrepancies .
  • Advanced NMR techniques : Use NOESY to resolve stereochemical ambiguities or HMBC to confirm long-range couplings .
  • Database mining : Compare HRMS and NMR data with PubChem or Reaxys entries to verify assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrroloindole derivatives?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace acetyl with benzoyl) and test bioactivity in assays (e.g., kinase inhibition) .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding motifs (e.g., π-π stacking with indole rings) .
  • Statistical modeling : Use QSAR to correlate electronic parameters (Hammett constants) with activity trends .

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